Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The formyl group and the pyrrole ring structure allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar in structure but with a bromine substituent, affecting its reactivity and applications.
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Another derivative with different alkyl groups, influencing its chemical properties and uses.
Uniqueness
Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its formyl and ester groups make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-7(5)4-10/h3-4,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAECOUZGGNKDSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431441 | |
Record name | Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115976-53-9 | |
Record name | Methyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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